molecular formula C9H6ClNO2S B599793 Isoquinoline-6-sulfonyl chloride CAS No. 107322-01-0

Isoquinoline-6-sulfonyl chloride

Cat. No.: B599793
CAS No.: 107322-01-0
M. Wt: 227.662
InChI Key: KWADYKRPIUHOTO-UHFFFAOYSA-N
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Description

Isoquinoline-6-sulfonyl chloride is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a sulfonyl chloride group attached to the sixth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-6-sulfonyl chloride can be synthesized through various methods. One common method involves the reaction of isoquinoline-6-sulfonic acid with thionyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane and a catalyst like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 80-90°C, and the resulting product is purified through filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve heating and the use of solvents like dichloromethane.

Major Products Formed

Scientific Research Applications

Isoquinoline-6-sulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoquinoline-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline-6-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it forms. This uniqueness makes it a valuable compound in the synthesis of specialized bioactive molecules and in the study of structure-activity relationships in medicinal chemistry .

Biological Activity

Isoquinoline-6-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity and utility as an intermediate in the synthesis of various pharmaceutical compounds. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula C9H8ClNO2SC_9H_8ClNO_2S. The compound features a sulfonyl chloride functional group attached to an isoquinoline structure, which contributes to its reactivity and versatility in organic synthesis. The sulfonyl chloride group allows for diverse chemical transformations, making it a valuable building block in drug development and organic synthesis .

The biological activity of this compound primarily stems from its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. Notably, isoquinoline derivatives are studied for their potential anticancer, antimicrobial, and anti-inflammatory properties .

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

  • Intermediate for Drug Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and other bioactive molecules.
  • Treatment of Glaucoma and Cardiovascular Diseases: Research indicates that derivatives of this compound can be effective in treating conditions like glaucoma and cardiovascular diseases . The mechanism often involves interaction with specific enzymes or receptors.

Research Findings

Case Studies:

  • Synthesis and Evaluation of Sulfonamide Derivatives:
    A notable study synthesized isoquinoline-6-sulfonamide compounds from this compound. These compounds were evaluated for their pharmacological activities against various diseases, demonstrating significant potential as therapeutic agents .
  • Inhibition Studies:
    Another research highlighted the inhibition of carbonic anhydrase (CA) isoforms by novel quinoline derivatives synthesized from this compound. The study reported varying degrees of inhibition, indicating the importance of structural modifications on biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesUnique Properties
Trifluoroacetyl chloride Contains trifluoroacetyl groupStrong electrophilic nature; used in acylation reactions
Sulfonamide derivatives Contains sulfonamide functional groupsBroad range of biological activities
Tetrahydroisoquinoline derivatives Similar isoquinoline core structureVarying functional groups lead to diverse reactivity

This table illustrates how this compound stands out due to its unique combination of the isoquinoline structure with the sulfonyl chloride group, allowing for diverse reactivity patterns not found in simpler compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-6-sulfonyl Chloride, and how do reaction parameters (e.g., temperature, catalysts) influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of the isoquinoline core followed by halogenation. For example, sulfonylation may use sulfuric anhydride, while halogenation employs reagents like phosphorus pentachloride. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and inert atmospheres. Purification via recrystallization or column chromatography is critical for high purity (>95%). Researchers should document reaction conditions (solvent, time, molar ratios) and validate purity using HPLC or NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key markers include aromatic proton signals (δ 7.5–9.0 ppm) and sulfonyl chloride group shifts (e.g., δ 3.5–4.5 ppm for adjacent protons).
  • IR Spectroscopy : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 246.6) and fragmentation patterns validate molecular weight.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Always compare with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in reaction setup (e.g., moisture sensitivity, reagent quality) or analytical methods. To address this:

Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, argon atmosphere).

Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for purity).

Tabulate comparative data (e.g., temperature vs. yield) to identify trends. For example, higher temperatures (>50°C) may degrade the sulfonyl chloride group, reducing yield .

Q. What experimental strategies can differentiate covalent vs. non-covalent enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor time-dependent inactivation; covalent inhibitors show irreversible binding (non-linear kinetics).
  • Mass Spectrometry : Detect enzyme-adduct formation (e.g., +246 Da shift from sulfonyl chloride conjugation).
  • Mutagenesis : Replace active-site nucleophilic residues (e.g., serine, cysteine) and assess inhibition loss.
  • X-ray Crystallography : Resolve inhibitor-enzyme structures to visualize covalent bonds. Compare with non-covalent analogs (e.g., sulfonamides) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

Perform docking simulations (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., proteases).

Use QM/MM calculations to evaluate reaction energetics for covalent bond formation.

Apply SAR analysis to prioritize substituents (e.g., electron-withdrawing groups at position 6) that enhance electrophilicity.

Validate predictions with in vitro assays (e.g., IC50 measurements against off-targets) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays using this compound?

  • Methodological Answer :

  • Fit data to a logistic curve (e.g., Hill equation) to calculate IC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Report confidence intervals (95% CI) and replicate experiments (n ≥ 3) to ensure robustness.
  • Address outliers via Grubbs’ test or robust regression methods .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

  • Methodological Answer :

  • Include detailed protocols (e.g., reagent grades, equipment specifications, step-by-step timelines).
  • Provide supplementary data (e.g., NMR spectra, HPLC chromatograms) with baseline noise thresholds.
  • Reference standardized guidelines (e.g., Royal Society of Chemistry’s experimental reporting norms) .

Q. Comparative and Mechanistic Studies

Q. What strategies can elucidate the role of the sulfonyl chloride group in this compound’s reactivity compared to other electrophilic moieties?

  • Methodological Answer :

  • Conduct competition experiments with alternative electrophiles (e.g., acyl chlorides) under identical conditions.
  • Measure reaction kinetics (e.g., pseudo-first-order rate constants) in nucleophilic environments (e.g., thiol-containing buffers).
  • Use isotopic labeling (e.g., 35S) to track sulfonyl group transfer .

Q. Tables for Methodological Reference

Parameter Optimal Range Analytical Validation
Reaction Temperature0–5°C (halogenation step)IR/NMR for intermediate stability
Purity Threshold>95%HPLC (area normalization)
Enzyme Assay IC5010–100 nMDose-response curve fitting

Note: Tabulate experimental variables to streamline reproducibility .

Properties

IUPAC Name

isoquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWADYKRPIUHOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.0 g of commercially available 6-aminoisoquinoline was suspended in 40 mL of concentrated hydrochloric acid (35%) with cooling at 0° C. To the suspension, 4.0 g of sodium nitrite was added in small portions, and the mixture was stirred for 30 minutes. This reaction solution was added dropwise at 0° C. to a mixed solution of 20 mL of acetic acid saturated with sulfite gas generated from sodium bisulfite and sulfuric acid, and 298 mg of copper chloride, and the mixture was stirred for 1 hour. The mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane (100 mL×2). The obtained organic layer was washed with saturated saline and then dried over anhydrous sodium sulfate. A dichloromethane solution obtained by filtration was used in the next reaction without being further purified because the compound of interest was unstable.
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Synthesis routes and methods II

Procedure details

4.0 g of 6-aminoisoquinoline (Reference Compound 1) was suspended at 0° C. in 40 mL of concentrated hydrochloric acid (35%). To the suspension, 4.0 g of sodium nitrite was added in small portions, and the mixture was stirred for 30 minutes. This reaction solution was added dropwise at 0° C. to a mixed solution of 20 mL of acetic acid saturated with sulfite gas generated from sodium bisulfite and sulfuric acid, and 298 mg of copper chloride, and the mixture was stirred for 1 hour. The mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane (100 mL×2). The organic layer was washed with saturated saline and then dried over anhydrous sodium sulfate. The obtained dichloromethane solution was used in the next reaction without being further purified because the compound of interest was unstable.
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